NR4A2 (Nurr1) Agonist Potency: SR10098 vs. SR10658 and Other NR4A Ligands
SR10098 (2-(4-fluorophenyl)-1H-benzimidazole-5-carboxylic acid) acts as a full-length Nurr1 agonist with an EC50 of 24 nM . In comparison, the structurally distinct NR4A ligand SR10658 (an isoxazolo-pyridinone) demonstrates higher potency with an EC50 of 4.1 nM , while other NR4A ligands from fragment screening show variable activities (e.g., compound 22 with EC50 = 9 µM) [1]. SR10098's potency, though lower than SR10658, positions it as a valuable tool for studying benzimidazole-based NR4A modulation, particularly where distinct chemical series or off-target profiles are of interest.
| Evidence Dimension | NR4A2 (Nurr1) Activation Potency (EC50) |
|---|---|
| Target Compound Data | 24 nM (SR10098) |
| Comparator Or Baseline | SR10658 (isoxazolo-pyridinone): 4.1 nM; Compound 22 (fragment hit): 9 µM; Other NR4A ligands: 6-134 µM |
| Quantified Difference | 5.9-fold lower potency than SR10658; 375-fold higher potency than compound 22 |
| Conditions | Full-length Nurr1 hybrid reporter gene assay |
Why This Matters
The defined EC50 value enables precise concentration-response studies in Nurr1-mediated transcriptional assays, ensuring reproducibility and accurate benchmarking against other NR4A modulators.
- [1] Singh M, et al. Validation of NR4A Ligand Fragment Hits. J Med Chem. 2023; Table 1. PMC10683012. View Source
